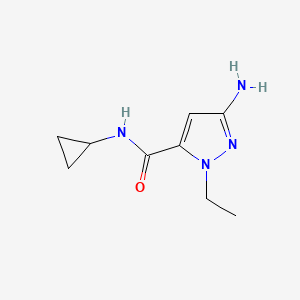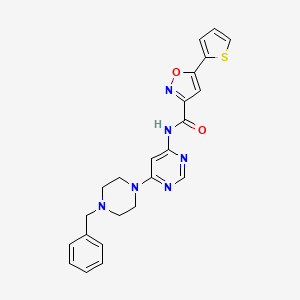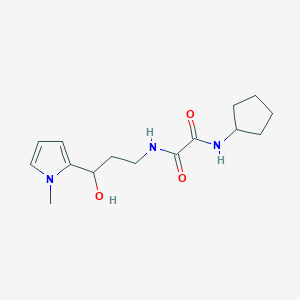![molecular formula C19H21N5O2 B2570983 6-[5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415533-22-9](/img/structure/B2570983.png)
6-[5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxazoles and pyrroles are both types of heterocyclic compounds, which are organic compounds that contain a ring structure containing at least two different elements . Oxazoles are five-membered rings containing one oxygen atom and one nitrogen atom , while pyrroles are five-membered rings containing one nitrogen atom .
Molecular Structure Analysis
The molecular structure of oxazoles and pyrroles involves a five-membered ring, with double bonds creating aromaticity . The specific structure of your compound would depend on the exact arrangement and substitution of the oxazole and pyrrole rings.Chemical Reactions Analysis
Oxazoles and pyrroles can undergo a variety of chemical reactions, including substitutions and additions . The specific reactions that your compound could undergo would depend on its exact structure and the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, depend on its specific structure. Oxazoles and pyrroles, in general, are stable and have relatively low boiling points .科学的研究の応用
Molecular Synthesis and Characterization
The compound 6-[5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile, as part of a broader category of pyridine and fused pyridine derivatives, plays a significant role in the field of molecular synthesis. These compounds, including various pyridine derivatives, are synthesized through reactions that afford new molecules with potential applications in materials science and pharmacology. For instance, the synthesis, X-ray, and spectroscopic analysis of pyridine derivatives provide insights into their structural features and optical properties, which are crucial for their application in fluorescent materials and electronic devices (Cetina, Tranfić, Sviben, & Jukić, 2010).
Molecular Docking and Pharmacological Potential
The molecular docking studies of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives reveal their moderate to good binding energies on target proteins, indicating their potential as antimicrobial and antioxidant agents. This class of compounds demonstrates the importance of structural modifications in enhancing molecular interactions with biological targets, suggesting a path for the development of new therapeutic agents (Flefel et al., 2018).
Advanced Materials and Conductivity
Derivatives of pyridine, specifically those involving electropolymerization processes, have been explored for their conducting properties. The synthesis of bis(pyrrol-2-yl) arylenes and their polymerization highlight the potential of these compounds in creating conducting polymers with low oxidation potentials. Such materials are promising for applications in electronic devices and sensors, showcasing the versatility of pyridine derivatives in the development of new materials with desirable electrical properties (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Novel Reactions and Mechanisms
The study of novel redox cyclisation products derived from 2-acylpyrroles provides insight into the reactivity and potential applications of pyridine derivatives in synthetic chemistry. These reactions, under basic conditions, offer a pathway to unusual tetracyclic products, expanding the toolkit for synthetic chemists in the construction of complex molecular architectures with potential applications ranging from pharmaceuticals to materials science (Buckle, Connor, Eggleston, Faller, Pinto, Readshaw, & Smith, 1992).
将来の方向性
The study of heterocyclic compounds like oxazoles and pyrroles is an active area of research, with potential applications in pharmaceuticals and materials science . Future research on your specific compound would likely involve further exploration of its synthesis, properties, and potential applications.
特性
IUPAC Name |
6-[5-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-12-17(13(2)26-22-12)5-19(25)24-10-15-8-23(9-16(15)11-24)18-4-3-14(6-20)7-21-18/h3-4,7,15-16H,5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWLOGNSDDSAAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2570905.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2570907.png)
![3,6-dichloro-N-[1-(3-propan-2-yloxyphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2570909.png)
![1-Oxaspiro[4.4]nonan-4-one](/img/structure/B2570912.png)
![N-(5-Chloro-2,4-dimethoxyphenyl)-2-{[6-(4-phenylpiperazin-1-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B2570915.png)
![3-(4-ethylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine](/img/structure/B2570917.png)


![Methyl 3-[(4-chlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B2570921.png)
